molecular formula C14H24O2 B1585200 Isobornyl isobutyrate CAS No. 85586-67-0

Isobornyl isobutyrate

Cat. No. B1585200
CAS RN: 85586-67-0
M. Wt: 224.34 g/mol
InChI Key: KRKIAJBQOUBNSE-GYSYKLTISA-N
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Description

Isobornyl isobutyrate is a compound with the empirical formula C14H24O2 and a molecular weight of 224.34 . It is used in the flavor and fragrance industry and has a balsamic type odor .


Molecular Structure Analysis

The IUPAC Standard InChI for Isobornyl isobutyrate is InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-14(5)7-6-10(11)13(14,3)4/h9-11H,6-8H2,1-5H3 . This indicates that the compound has a complex structure with multiple carbon rings.


Physical And Chemical Properties Analysis

Isobornyl isobutyrate has a boiling point of 244.0±8.0 °C and a density of 0.98±0.1 g/cm3 . It also has a balsamic type odor .

Scientific Research Applications

Polymerization Kinetics

  • Polymerization of Isobornyl Methacrylate: Isobornyl methacrylate's polymerization kinetics have been extensively studied, revealing that solvent type and concentration don't affect the activation energy of the propagation rate coefficient. This research is vital for understanding radical polymerization in various solvents (Beuermann & García, 2004).

Industrial Synthesis and Applications

  • Synthesis of Butyl Isobutyrate: Butyl isobutyrate, a related compound, is synthesized via esterification involving isobutyric acid, primarily for use in the flavor industry. The kinetics and mechanism of this process have been studied, highlighting the role of isobutyrate in industrial synthesis (Yadav & Lathi, 2003).

Agricultural and Animal Nutrition

  • Rumen Fermentation in Cattle: Isobutyrate supplementation has been found to influence rumen microflora, enzyme activities, and methane emissions in cattle. This is crucial for improving digestive efficiency and reducing methane production in ruminant animals (Wang et al., 2015).

Biofuel and Renewable Energy

  • Biosynthesis from Organic Waste: A novel method for isobutyrate production involves using organic waste and methanol chain elongation, a process that leverages organic residues to produce this valuable chemical. This method presents a sustainable approach to chemical production (Chen et al., 2017).

Biotechnology and Genetic Engineering

  • Engineered E. coli for Isobutyrate Production: Researchers have genetically modified E. coli to optimize isobutyrate production, achieving high yields. This has significant implications for the industrial production of isobutyrate from glucose (Xiong et al., 2015).

Medical and Pharmaceutical Research

  • Pharmacokinetics and Toxicity Analysis: In silico studies have assessed the pharmacokinetic properties and potential toxicity of isobornyl compounds, providing insights into their applications in drug discovery and development (Ostrikova et al., 2020).

properties

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3/t10-,11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIAJBQOUBNSE-GYSYKLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888667
Record name Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Earthy camphorous aroma
Record name Isobornyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Isobornyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.964
Record name Isobornyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobornyl isobutyrate

CAS RN

85586-67-0
Record name Isobornyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBORNYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HWY1Q2V54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
A Pirzad, H Alyari, MR Shakiba… - Journal of …, 2006 - researchgate.net
… oil for all irrigation treatments were azulene-7-ethyl-1, 4-dimethyl (chamazulene), limonene, bisabolol oxides A and B, trans-i-farnesen, Bisabolone oxide and isobornyl isobutyrate < 8-…
Number of citations: 184 www.researchgate.net
B Marongiu, A Piras, S Porcedda… - Journal of Agricultural …, 2005 - ACS Publications
Volatile concentrates from the oleo-gum resin of Commiphora myrrha (Nees) Engl. and from the rhizomes of Acorus calamus were isolated by supercritical extraction with carbon dioxide…
Number of citations: 146 pubs.acs.org
A Pirzad, MR Shakiba, S Zehtab-Salmasi… - Journal of Herbs …, 2011 - Taylor & Francis
… components in all treatments were azulene-7-ethyl-1,4-dimethyl (chamazulene), limonene, bisabolol oxides A and B, trans-β-farnesene, bisabolone oxide and isobornyl isobutyrate<8-…
Number of citations: 10 www.tandfonline.com
P Weyerstahl, H Marschall‐Weyerstahl… - Liebigs Annalen der …, 1987 - Wiley Online Library
… H and I3C NMR spectra led to the suggestion of 8- or 9-(isobutyry1oxy)isobornyl isobutyrate. For structure elucidation we saponified 22 to give the diol 31. Both 8- (31) and 9-…
K Kaur - Journal of food biochemistry, 2017 - agris.fao.org
… Thymol (31.40%) was found to be the major component while γâ terpinene, isobornyl isobutyrate, and pâ cymene were minor compounds. The antioxidant potential of selected …
Number of citations: 1 agris.fao.org
K Dhaiwal, KK Chahal, D Kataria… - Journal of Food …, 2017 - Wiley Online Library
… Thymol (31.40%) was found to be the major component while γ-terpinene, isobornyl isobutyrate, and p-cymene were minor compounds. The antioxidant potential of selected …
Number of citations: 27 onlinelibrary.wiley.com
G Tajadod, A Mazooji, F Salimpour… - Annals of Biological …, 2012 - cabdirect.org
… The main ones were Isobornyl isobutyrate (38.06%), β-pinene (30.13%), dl-Limonene (6.23%), δ-3- Carene (4.80%), α-pinene (4%), δ-Terpinene (2.76%) and trans-Rose oxide (2.00%)…
Number of citations: 31 www.cabdirect.org
B Marongiu, A Piras, F Pani… - Flavour and …, 2003 - Wiley Online Library
… 15)-en-9-α-ol (9.7%), 8-isobutyryloxy isobornyl isobutyrate (9.6%), 1,10-di-epi-cubenol (5.7%… greater concentration of 8-isobutyryloxy isobornyl isobutyrate, viridiflorol, nerolidol and ses- …
Number of citations: 80 onlinelibrary.wiley.com
PRD dos Santos, D de Lima Moreira, EF Guimarães… - Phytochemistry, 2001 - Elsevier
The volatile composition of ten Piperaceae species, comprising three genera (Ottonia, Piper and Peperomia) has been studied. The species were collected in a typical fragment of the …
Number of citations: 207 www.sciencedirect.com
C Bicchi, C Cagliero, E Liberto, B Sgorbini… - … of Chromatography A, 2010 - Elsevier
… 3 reports the Es-GC-MS profiles of isobornyl isobutyrate analysed with the four columns, as an example of the need for the asymmetrical substitution to obtain a base-line separation. …
Number of citations: 38 www.sciencedirect.com

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